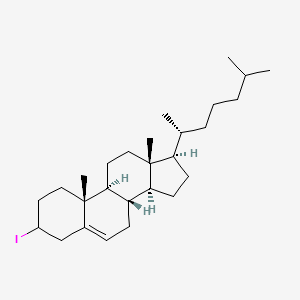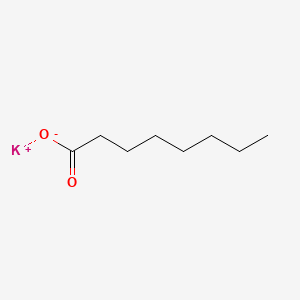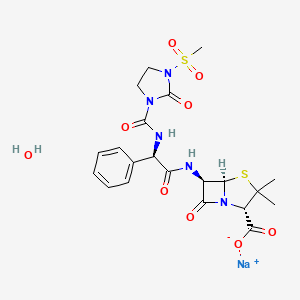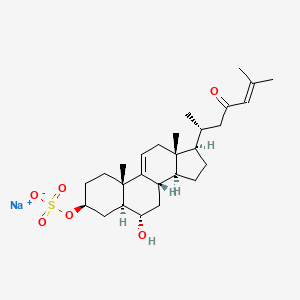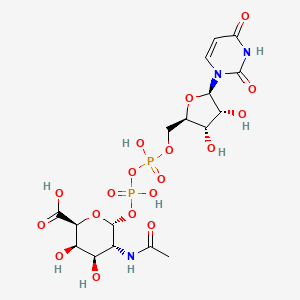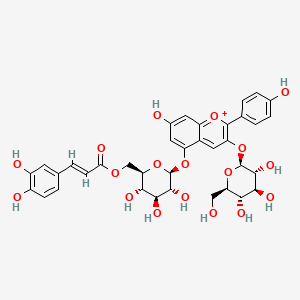
Meta-hydroxyphenylhydracrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meta-hydroxyphenylhydracrylic acid is a hydroxy monocarboxylic acid that is propionic acid substituted by a hydroxy group at position 3 and a 3-hydroxyphenyl group at position 2. It is a metabolite of flavonoids and has been identified as one of the major phenolic acids in human urine. It has a role as a human xenobiotic metabolite. It is a hydroxy monocarboxylic acid and a member of phenols. It derives from a propionic acid.
Meta-hydroxyphenylhydracrylic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Meta-hydroxyphenylhydracrylic acid can be biosynthesized from propionic acid.
Wissenschaftliche Forschungsanwendungen
1. Metabolomics and Disease Biomarkers
- Diabetes Research : Metabolomics, the study of metabolites in biological fluids, identifies metabolic perturbations linked to diseases. In diabetes research, metabolomics has replicated known biomarkers and identified novel metabolites associated with the disease, indicating its potential for detecting diabetes-related complications in the general population (Suhre et al., 2010).
- Prostate Cancer Diagnosis and Prognosis : Metabolomic research in prostate cancer tissue post-prostatectomy has identified several metabolites as diagnostic and prognostic markers. These metabolites, analyzed using mass spectrometry, can differentiate malignant from non-malignant samples and are linked to disease recurrence (Jung et al., 2013).
2. Chemical Analysis and Identification
- Identification in Biological Materials : A method involving meta-hydroxydiphenyl has been developed for the determination of uronic acids, providing a simpler and more sensitive approach than existing methods. This technique is valuable for analyzing acid mucopolysaccharides in biological materials (Blumenkrantz & Asboe-Hansen, 1973).
- Identification in Urine : Meta-hydroxyphenylhydracrylic acid has been identified in human urine through gas chromatography and mass spectrometry, demonstrating a rapid and conclusive method for its detection (Duncan et al., 1974).
3. Photodynamic Therapy in Cancer
- Photodynamic Therapy Research : Nanoparticle-based delivery systems for meta-tetra(hydroxyphenyl)chorin (mTHPC) are being explored to enhance the efficiency of photodynamic therapy in solid tumors. The development of these systems addresses the challenges posed by mTHPC's insolubility in aqueous media (Millard et al., 2018).
4. Dentistry Applications
- Adhesive Bonding : Research into adhesion of resins to tooth substrates has shown that methacrylates with both hydrophobic and hydrophilic groups, such as 4-methacryloxyethyl trimellitate anhydride (4-META), enhance monomer penetration into dentin, creating a hybrid layer crucial for high tensile bond strengths (Nakabayashi, 1992).
5. Composite Material Synthesis
- Development of Composite Materials : Poly(methacrylic acid) and hydroxyapatite composites have been developed for potential use in dentistry. These materials offer improved properties due to the strong electrostatic interactions between the carboxylate groups of the polymer and the Ca(2+) ions from hydroxyapatite (Cucuruz et al., 2016).
Eigenschaften
Produktname |
Meta-hydroxyphenylhydracrylic acid |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
3-hydroxy-2-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-5-8(9(12)13)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5H2,(H,12,13) |
InChI-Schlüssel |
DGBMCKWHCNMPPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(CO)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




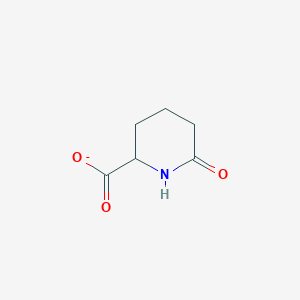
![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)


